molecular formula C22H28N6O2 B2736641 3-Methyl-7-(3-phenylpropyl)-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione CAS No. 887030-41-3

3-Methyl-7-(3-phenylpropyl)-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione

Cat. No.: B2736641
CAS No.: 887030-41-3
M. Wt: 408.506
InChI Key: SFABCGVNHHCVSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-7-(3-phenylpropyl)-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione is a useful research compound. Its molecular formula is C22H28N6O2 and its molecular weight is 408.506. The purity is usually 95%.
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Scientific Research Applications

Serotonin Receptor Affinity and Pharmacological Evaluation

A study by Chłoń-Rzepa et al. (2013) explored the design of new 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione as potential ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors, showing potential psychotropic activity. The compounds demonstrated affinity and selectivity for these receptors, indicating their potential use in developing treatments for psychiatric disorders such as anxiety and depression. This research highlights the chemical's utility in designing new 5-HT ligands with psychotropic properties (Chłoń-Rzepa et al., 2013).

Analgesic and Anti-inflammatory Agents

Another study by Zygmunt et al. (2015) identified new 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with significant analgesic and anti-inflammatory activity. These compounds were more active than acetylsalicylic acid in in vivo models, suggesting their potential as new classes of analgesic and anti-inflammatory agents (Zygmunt et al., 2015).

Versatile Organic Substrates

Research by Liebscher and Jin (1999) on 3-Ylidenepiperazine-2,5-diones, which are related to the chemical structure , demonstrates their role as versatile organic substrates. These compounds, through various synthesis methods, can lead to natural products and analogs or serve as precursors for interesting amino or keto acid derivatives, highlighting their importance in organic and medicinal chemistry research (Liebscher & Jin, 1999).

Antimicrobial Activity

Ghabbour and Qabeel (2016) investigated the antimicrobial activities of certain isoindoline-1,3-dione derivatives, demonstrating moderate activity against S. aureus and C. albicans. While not directly related to the exact chemical compound mentioned, this study indicates the broader potential of purine derivatives in antimicrobial research (Ghabbour & Qabeel, 2016).

Properties

IUPAC Name

3-methyl-7-(3-phenylpropyl)-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O2/c1-3-11-26-13-15-27(16-14-26)21-23-19-18(20(29)24-22(30)25(19)2)28(21)12-7-10-17-8-5-4-6-9-17/h3-6,8-9H,1,7,10-16H2,2H3,(H,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFABCGVNHHCVSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC=C)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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